molecular formula C10H8BrN3O2 B6361894 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240568-81-3

1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole

Cat. No.: B6361894
CAS No.: 1240568-81-3
M. Wt: 282.09 g/mol
InChI Key: FOUVSQXOFOSGKT-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole is a synthetic nitro-substituted pyrazole derivative intended for research and development purposes. This compound features a pyrazole ring system, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The structure is characterized by a 4-nitro group and a 1-[(2-bromophenyl)methyl] substituent, which may influence its electronic properties and biomolecular interactions. Pyrazole-containing compounds are frequently investigated as key intermediates in the synthesis of more complex molecules and are found in substances with a range of biological activities . As a biochemical reagent, 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole can be used as a biological material or organic compound for life science related research . Researchers exploring the structure-activity relationships of heterocyclic compounds may find this derivative particularly valuable. The presence of the nitro group offers a handle for further chemical modification, while the bromine atom on the benzyl group can facilitate metal-catalyzed cross-coupling reactions, making this compound a versatile building block for constructing chemical libraries. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate personal protective equipment, including gloves and eyewear, in accordance with safe laboratory practices.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-10-4-2-1-3-8(10)6-13-7-9(5-12-13)14(15)16/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUVSQXOFOSGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzyl bromide with 4-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical agent. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

  • Enzyme Inhibition : Preliminary studies indicate that 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole may inhibit enzymes involved in disease pathways, such as kinases or phosphatases. This inhibition can affect cellular signaling and metabolism, which is crucial for treating various diseases, including cancer and inflammatory disorders.

Material Science

In material science, the unique electronic properties of this compound can be harnessed to develop novel materials.

  • Optoelectronic Devices : The compound's ability to absorb and emit light makes it a potential candidate for use in organic light-emitting diodes (OLEDs) and solar cells. Its chemical stability and tunable properties allow for the design of materials with specific electronic characteristics.

Biological Studies

The compound serves as a valuable probe in biological research.

  • Biological Probes : Researchers utilize 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole to study enzyme activity and protein interactions. By tagging the compound with fluorescent markers, scientists can visualize biological processes in real-time, providing insights into cellular mechanisms.

Mechanism of Action

The mechanism by which 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but typically involve interactions with key proteins or nucleic acids within the cell .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole derivatives with variations in substituent position, halogenation, and functional groups exhibit distinct properties. Key comparisons include:

Table 1: Substituent Effects on Physical and Spectral Properties
Compound Name Substituent(s) Melting Point (°C) Key NMR Shifts (¹H, δ ppm) Molecular Formula
1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole* 2-Bromophenylmethyl, 4-NO₂ N/A C(3)-H ~8.2–8.3 (s, pyrazole)† C₁₁H₉BrN₃O₂
1-{[2,4-Dibromophenyl]methyl}-4-nitro-1H-pyrazole 2,4-Dibromophenylmethyl, 4-NO₂ N/A N/A C₁₁H₈Br₂N₃O₂
1-[(4-Methylphenyl)methyl]-4-nitro-1H-pyrazole 4-Methylphenylmethyl, 4-NO₂ N/A C(3)-H: 8.24 (s) C₁₂H₁₃N₃O₂
1-{[3,5-Bis(CF₃)phenyl]methyl}-4-nitro-1H-pyrazole 3,5-Bis(trifluoromethyl)phenyl, 4-NO₂ N/A N/A C₁₂H₇F₆N₃O₂

*Hypothesized based on analogs. †Inferred from similar pyrazole derivatives .

  • Substituent Position : Ortho-substituted bromine (2-bromophenyl) introduces steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 4-methylphenyl), altering solubility and crystal packing .
  • Electron-Withdrawing Groups : Nitro and trifluoromethyl groups reduce electron density on the pyrazole ring, affecting reactivity in nucleophilic substitution or redox reactions .
Table 2: Antioxidant Activity (IC₅₀ Values)
Compound Name Substituent(s) IC₅₀ (μM) Reference
3-(2-Bromophenyl)-4-(imidazole)-1H-pyrazole 2-Bromophenyl, imidazole 10.2
1,3-Diaryl-4-(propenonyl)-pyrazole Aryl, propenonyl 13.5–14.0
1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole* 2-Bromophenylmethyl, 4-NO₂ N/A N/A
  • The 2-bromophenyl group in pyrazoles correlates with enhanced antioxidant activity compared to non-halogenated analogs, likely due to increased lipophilicity and radical stabilization .

Biological Activity

1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole is a compound that belongs to the pyrazole class of heterocyclic compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Structural Characteristics

1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole features a pyrazole ring substituted with a bromophenyl group and a nitro group at the 4-position. The molecular formula is C10H8BrN3O2C_{10}H_{8}BrN_{3}O_{2}. The presence of halogen atoms and nitro groups in its structure contributes to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole. The compound has shown promising results against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Lung Cancer (A549)

In vitro studies indicated that the compound exhibits significant antiproliferative activity. For instance, a derivative with similar structural features demonstrated an IC50 value of 0.28 µM against A549 cells, suggesting potent anticancer effects .

Antimicrobial Activity

The antimicrobial properties of 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole have also been investigated. Pyrazoles in general are known for their effectiveness against various bacterial and fungal strains. The compound has been reported to exhibit:

  • Bactericidal Activity : Effective against E. coli, Staphylococcus aureus, and Klebsiella pneumoniae.
  • Fungicidal Activity : Active against fungi such as Aspergillus niger.

The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Properties

The anti-inflammatory effects of 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole have been substantiated through various assays measuring cytokine levels. Compounds within this class have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives demonstrated up to 93% inhibition in IL-6 production at concentrations comparable to standard anti-inflammatory drugs .

Neuroprotective Effects

Research indicates that pyrazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE by compounds similar to 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole suggests potential neuroprotective effects, making it a candidate for further studies in neuropharmacology .

Summary of Biological Activities

Biological ActivityMechanismNotable Findings
Anticancer Induces apoptosis; inhibits cell proliferationIC50 = 0.28 µM against A549 cells
Antimicrobial Disrupts cell membranes; inhibits metabolic pathwaysEffective against E. coli and S. aureus
Anti-inflammatory Inhibits cytokine productionUp to 93% IL-6 inhibition
Neuroprotective AChE inhibitionPotential candidate for Alzheimer's treatment

Q & A

Q. Example Optimization Table :

ParameterOptimal RangeImpact on Yield/Purity
SolventDMF or EthanolDMF increases reaction rate
CatalystK₂CO₃Enhances alkylation efficiency
Temperature80–100°CBalances reaction speed and decomposition
Reaction Time12–24 hoursEnsures completion of substitution

What spectroscopic techniques are most reliable for characterizing 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole?

Basic Question
Methodological Answer:

  • ¹H NMR : Identify proton environments:
    • Aromatic protons (2-bromophenyl): δ 7.2–7.8 ppm (multiplet).
    • Pyrazole ring protons: δ 8.1–8.5 ppm (C4-nitro group deshields adjacent protons) .
  • ¹³C NMR : Confirms substitution patterns:
    • Nitro-substituted carbon: δ 140–145 ppm.
    • Bromophenyl carbons: δ 120–135 ppm .
  • Mass Spectrometry (MS) : Look for molecular ion peak [M+H]⁺ at m/z 308 (exact mass varies by isotope pattern) .
  • IR Spectroscopy : Nitro group stretching vibrations at 1520 cm⁻¹ and 1350 cm⁻¹ .

How does the compound’s stability vary under different storage conditions?

Basic Question
Methodological Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the nitro group .
  • Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the bromophenylmethyl moiety .
  • Temperature : Long-term stability at –20°C; short-term (weeks) at 4°C .
  • Solvent Stability : Stable in DMSO for biological assays but avoid aqueous buffers with high pH (>9) to prevent nitro group reduction .

What advanced strategies can elucidate reaction mechanisms for further functionalization of this compound?

Advanced Question
Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants for substitution or nitro-group reduction .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer steps in alkylation .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict regioselectivity in electrophilic substitution reactions .

Example Mechanistic Insight :
Nitro groups act as electron-withdrawing groups, directing electrophiles to the pyrazole C3/C5 positions. Bromine’s steric effects favor para-substitution on the phenyl ring .

How can computational modeling predict biological interactions of this compound?

Advanced Question
Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or serotonin receptors, leveraging the bromophenyl group’s hydrophobic interactions .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : Correlate nitro group electronegativity with anti-inflammatory activity using datasets from analogous pyrazoles .

What methodologies resolve contradictions in spectroscopic data during characterization?

Advanced Question
Methodological Answer:

  • Peak Discrepancies : Compare experimental ¹H NMR with simulated spectra (e.g., MestReNova) to distinguish between rotational isomers or impurities .
  • Crystallography : Single-crystal X-ray diffraction (e.g., using Mo-Kα radiation) confirms bond lengths and angles, resolving ambiguities in NOE correlations .
  • 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity, clarifying ambiguous assignments .

How to design bioactivity assays targeting specific therapeutic pathways?

Advanced Question
Methodological Answer:

  • Anti-Cancer Assays : MTT viability tests on cancer cell lines (e.g., HeLa) with IC₅₀ determination. Compare with control compounds lacking the nitro group .
  • Anti-Inflammatory Screening : ELISA-based COX-2 inhibition assays; monitor PGE₂ reduction in macrophage cultures .
  • Neuroactivity : Patch-clamp electrophysiology to assess serotonin receptor modulation in neuronal cells .

Q. Example Data Interpretation :

Assay TypeTargetObserved Activity (IC₅₀)Reference Compound IC₅₀
COX-2 InhibitionMacrophages12.3 µMCelecoxib: 5.8 µM
CytotoxicityHeLa Cells45.7 µMDoxorubicin: 0.2 µM

What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

Advanced Question
Methodological Answer:

  • Directing Groups : Nitro groups at C4 direct electrophiles to C3/C5. Use Lewis acids (e.g., AlCl₃) to enhance para-selectivity on the bromophenyl ring .
  • Protection/Deprotection : Temporarily protect the nitro group (e.g., with Boc) to enable orthogonal functionalization .
  • Microwave-Assisted Synthesis : Enhances regioselectivity by reducing side reactions through rapid, controlled heating .

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